molecular formula C11H15NO B13052475 1-Amino-1-(3,4-dimethylphenyl)acetone

1-Amino-1-(3,4-dimethylphenyl)acetone

Cat. No.: B13052475
M. Wt: 177.24 g/mol
InChI Key: YZBSTBDKRCEDRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(3,4-dimethylphenyl)acetone typically involves the reaction of 3,4-dimethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

1-Amino-1-(3,4-dimethylphenyl)acetone undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(3,4-dimethylphenyl)acetone is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dimethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

1-Amino-1-(3,4-dimethylphenyl)acetone can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(3,4-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3

InChI Key

YZBSTBDKRCEDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)C)N)C

Origin of Product

United States

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